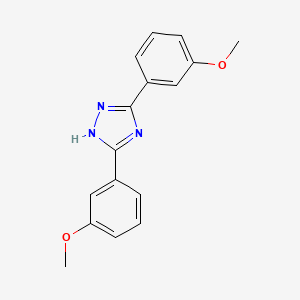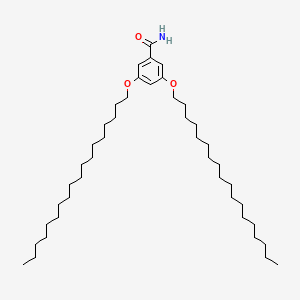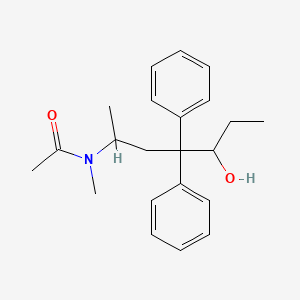
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, two phenyl groups, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptan-2-yl Backbone: The initial step involves the formation of the heptan-2-yl backbone through a series of reactions, including alkylation and reduction.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with the heptan-2-yl intermediate in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation, where the intermediate reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetamide group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl rings play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide: shares structural similarities with other compounds like:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
58687-88-0 |
|---|---|
Molekularformel |
C22H29NO2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-(5-hydroxy-4,4-diphenylheptan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25)22(19-12-8-6-9-13-19,20-14-10-7-11-15-20)16-17(2)23(4)18(3)24/h6-15,17,21,25H,5,16H2,1-4H3 |
InChI-Schlüssel |
NWLOSPVKBUPMMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC(C)N(C)C(=O)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


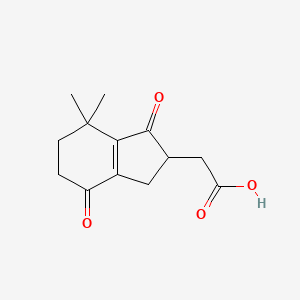
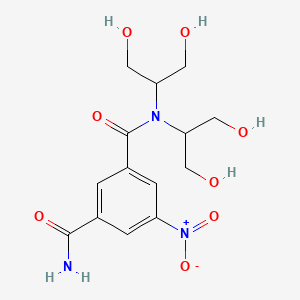

![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
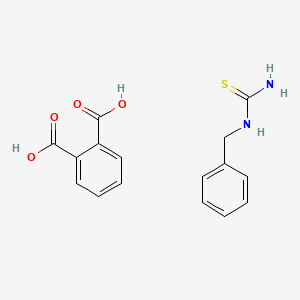
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)



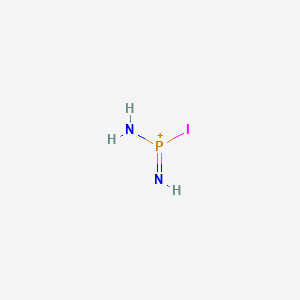
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
